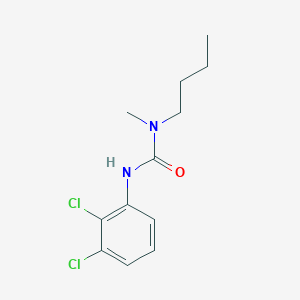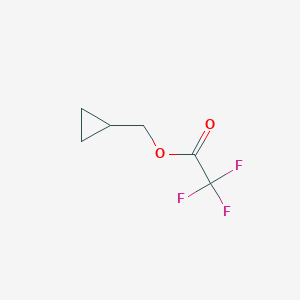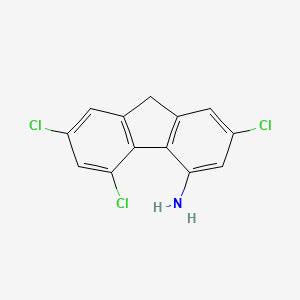
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone is an organic compound with the molecular formula C17H11BrClNO2 It is a derivative of naphthoquinone, featuring bromine, chlorine, and methyl-substituted aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, naphthoquinone, undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.
Bromination: The amino group is then brominated to introduce the bromine atom.
Substitution: The brominated intermediate undergoes a substitution reaction with 3-chloronaphthoquinone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its cytotoxic properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to cell survival and apoptosis.
類似化合物との比較
Similar Compounds
4-Bromo-3-methylaniline: A precursor in the synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone.
2-Bromo-4-methylaniline: Another brominated aniline derivative with similar chemical properties.
4-Bromo-2-methylaniline: A compound with a different substitution pattern on the aniline ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as the naphthoquinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H11BrClNO2 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
2-(4-bromo-3-methylanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-8-10(6-7-13(9)18)20-15-14(19)16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20H,1H3 |
InChIキー |
ANEOQBXRLRQKND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)

![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)


![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)





